![molecular formula C50H44O2P2 B8091995 (2R,2'R,3R,3'R)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091995.png)
(2R,2'R,3R,3'R)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2'R,3R,3'R)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,2'R,3R,3'R)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS No. 1884680-45-8) is a phosphole derivative notable for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C50H44O2P2
- Molecular Weight: 738.83 g/mol
- Structure: The compound features a complex structure characterized by multiple anthracene units and tert-butyl groups which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to the target compound. For instance:
- A study on anthracene derivatives showed significant cytotoxicity against various cancer cell lines. For example, compounds with anthracene moieties exhibited IC50 values lower than that of doxorubicin in MCF-7 cell lines (IC50 = 14.5 ± 0.30 µM for 2-(anthracen-9-yl)triazole compared to doxorubicin's IC50 = 40.0 ± 3.9 µM) .
The proposed mechanisms through which phosphole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation: Compounds similar to the target have been shown to inhibit cell proliferation in a dose-dependent manner.
- Induction of Apoptosis: Studies indicate that such compounds can induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been associated with the cytotoxic effects observed in cancer cells treated with anthracene derivatives.
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
10e | MCF-7 | 14.5 ± 0.30 |
Doxorubicin | MCF-7 | 40.0 ± 3.9 |
10b | BJ-1 | 221.7 ± 30 |
This table illustrates the relative potency of related compounds against cancer cell lines compared to established drugs like doxorubicin.
Case Studies
-
Case Study on Anthracene Derivatives:
- A series of anthracene-based compounds were synthesized and evaluated for their anticancer activity against MCF-7 and HCT-116 cell lines.
- Results indicated that specific structural modifications enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.
-
In Silico Studies:
- Molecular docking studies suggested favorable interactions between the target compound and key cancer-related proteins (e.g., EGFR and PI3K), indicating potential pathways for therapeutic intervention.
属性
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53-,54-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNWNMANFZGXKV-ZYCFLHCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@@H]6OC7=CC=CC(=C7[P@]6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。